molecular formula C20H18N2O2 B12339778 N,N-Dibenzyl-3-nitroaniline CAS No. 29103-51-3

N,N-Dibenzyl-3-nitroaniline

Cat. No.: B12339778
CAS No.: 29103-51-3
M. Wt: 318.4 g/mol
InChI Key: DRBODBSEJPJTGK-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of two benzyl groups attached to the nitrogen atom of the aniline ring, with a nitro group positioned at the third carbon of the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibenzyl-3-nitroaniline can be synthesized through a multi-step process. One common method involves the nitration of N,N-dibenzylaniline. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position of the aniline ring. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or alkylating agents.

Major Products:

    Reduction: N,N-Dibenzyl-3-aminoaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N-Dibenzyl-3-nitroaniline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry for drug development.

    Materials Science: Due to its unique structural properties, it is studied for its potential use in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-3-nitroaniline depends on the specific application and the chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific chemical environment and the nature of the reaction.

Comparison with Similar Compounds

    N,N-Dibenzylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N-Benzyl-3-nitroaniline:

    3-Nitroaniline: Lacks the benzyl groups, resulting in different chemical properties and reactivity.

Uniqueness: N,N-Dibenzyl-3-nitroaniline is unique due to the presence of both benzyl groups and the nitro group, which confer distinct chemical properties and reactivity patterns. This combination makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

29103-51-3

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

N,N-dibenzyl-3-nitroaniline

InChI

InChI=1S/C20H18N2O2/c23-22(24)20-13-7-12-19(14-20)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2

InChI Key

DRBODBSEJPJTGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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